Ammonium succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Plant Physiology:

- Nitrogen source: Ammonium succinate can act as an alternative nitrogen source for plant cell cultures. Studies have shown that plant cells can grow on media containing ammonium succinate as the sole nitrogen source, provided the medium is supplemented with Krebs cycle intermediates like citrate, malate, fumarate, or succinate itself []. This finding allows researchers to study plant metabolism under specific conditions and investigate the role of different nitrogen sources in plant growth.

Bacterial Studies:

- Metabolic regulation: Ammonium succinate has been shown to inhibit the synthesis of succinic acid and malonic acid in certain bacterial strains []. This effect might be due to its ability to lower cellular ATP levels, which are crucial for anabolic reactions. Studying these interactions helps researchers understand the metabolic pathways within bacteria and their potential impact on their growth and survival.

Environmental Science:

- Neutralizing agent: Ammonium succinate exhibits the potential to neutralize acid rain. This property makes it a potential candidate for studying and developing methods to mitigate the environmental damage caused by acid rain []. Research in this area could lead to the development of sustainable and effective strategies for environmental protection.

Medical Research:

- Menopausal symptom management: A commercially available dietary supplement containing ammonium succinate (marketed as Amberen) has been studied in the context of managing menopausal symptoms. A study [] found statistically significant improvements in some menopausal symptoms and hormonal changes in women who took the supplement compared to a placebo. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

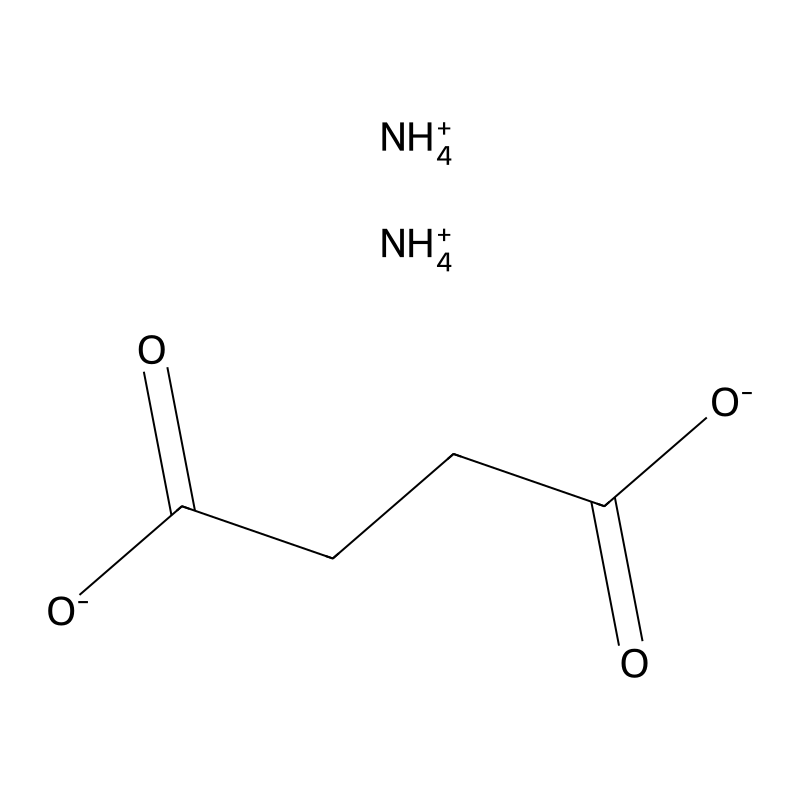

Ammonium succinate is a chemical compound formed from succinic acid and ammonium ions. It is primarily recognized as a salt of succinic acid, characterized by the formula . This compound exists in various forms, including polymorphs, and exhibits unique structural properties due to the presence of ammonium ions which influence its crystallization and solubility characteristics .

Research suggests that ammonium succinate may play a role in various biological processes, including:

- Salt Substitution Reaction: Reacting calcium succinate with ammonium carbonate leads to the formation of ammonium succinate while precipitating calcium carbonate .

- Dehydration Reactions: Ammonium succinate can be dehydrated to yield other compounds such as succinimide under specific conditions .

Biologically, ammonium succinate is significant as it serves as a precursor in metabolic pathways, particularly in the tricarboxylic acid cycle. In this cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, playing a crucial role in cellular respiration and energy production. Additionally, it is involved in the gamma-aminobutyric acid (GABA) shunt, which recycles GABA into the tricarboxylic acid cycle .

Ammonium succinate can be synthesized through various methods:

- Direct Reaction: Mixing ammonium carbonate with succinic acid in water at controlled temperatures leads to the formation of ammonium succinate .

- Calcium Succinate Method: Calcium succinate can be converted to ammonium succinate by reacting it with ammonia and carbon dioxide, effectively substituting calcium ions with ammonium ions .

- Thin-Film Evaporation: This method involves concentrating a solution of diammonium succinate and subsequently heating it to produce ammonium succinate under specific conditions .

Ammonium succinate has diverse applications across various fields:

- Agriculture: It is used as a nitrogen source in fertilizers.

- Food Industry: Employed as a flavor enhancer and preservative.

- Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs and compounds.

- Biotechnology: Utilized in fermentation processes and as a nutrient source for microbial cultures.

Studies on ammonium succinate have explored its interactions with other compounds and biological systems. For instance, its role in metabolic pathways has been investigated to understand how it influences energy production and cellular metabolism. Additionally, its interaction with enzymes involved in the tricarboxylic acid cycle has been studied to elucidate its biochemical significance .

Ammonium succinate shares similarities with other compounds derived from succinic acid or related structures. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Succinic Acid | Diprotic acid involved in energy metabolism | |

| Diammonium Succinate | Contains two ammonium ions; higher solubility | |

| Succinimide | Formed from dehydration of ammonium succinate | |

| Sodium Succinate | Sodium salt form; used as a food additive |

Uniqueness of Ammonium Succinate

Ammonium succinate's uniqueness lies in its ability to participate actively in metabolic processes while also serving as a nitrogen source for plants and microorganisms. Its dual role as both a nutrient and a metabolic intermediate distinguishes it from similar compounds like sodium or diammonium succinate.

Molecular Formula and Composition

Ammonium succinate is a chemical compound with the molecular formula C₄H₁₂N₂O₄, representing a diammonium salt of succinic acid [1] [2] [3]. The compound possesses a molecular weight of 152.15 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple independent sources [4] [36]. The International Union of Pure and Applied Chemistry systematic name for this compound is diammonium butanedioate, reflecting its chemical structure as the salt formed between butanedioic acid and ammonia [2] [38].

The compound can be represented by the Chemical Abstracts Service registry number 2226-88-2, which serves as its primary identification code in chemical databases worldwide [1] [3] [39]. An alternative Chemical Abstracts Service number, 15574-09-1, has also been assigned to certain forms of the compound [6] [39]. The compound exhibits the International Chemical Identifier key NHJPVZLSLOHJDM-UHFFFAOYSA-N, providing a standardized method for computational identification [2] [36].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₂N₂O₄ | [1] [2] |

| Molecular Weight | 152.15 g/mol | [4] [36] |

| Chemical Abstracts Service Number | 2226-88-2 | [1] [3] |

| International Chemical Identifier Key | NHJPVZLSLOHJDM-UHFFFAOYSA-N | [2] [36] |

| International Union of Pure and Applied Chemistry Name | diammonium butanedioate | [2] [38] |

The structural composition of ammonium succinate consists of two ammonium cations (NH₄⁺) and one succinate dianion (C₄H₄O₄²⁻) [3] [17]. The succinate moiety contains a four-carbon chain with carboxylate groups at both termini, creating a dicarboxylate anion that can interact with multiple cationic species [3] [26]. The compound appears as white crystalline powder or crystals at standard temperature and pressure conditions [29] [31].

Thermodynamic data indicates that ammonium succinate exhibits a constant pressure heat capacity of 258.2 joules per mole per Kelvin at 323 Kelvin, as determined through calorimetric measurements [36]. The compound demonstrates high solubility in water while remaining insoluble in ethyl ether, reflecting the ionic nature of its bonding [31] [26].

Crystallographic Analysis

The crystallographic structure of ammonium succinate has been extensively characterized through X-ray diffraction studies, revealing important details about its solid-state organization [9] [14] [15]. The compound crystallizes in the triclinic crystal system with space group P-1 (space group number 2), which represents the lowest symmetry crystal system [21] [22]. This space group is characterized by the Hermann-Mauguin symbol P-1 and the Hall space group symbol -P 1 [21] [24].

Detailed crystallographic parameters have been determined at various temperatures through single-crystal X-ray diffraction analysis [14] [15] [21]. At 80 Kelvin, the unit cell parameters are: a = 7.456 ± 0.001 Ångströms, b = 8.813 ± 0.002 Ångströms, c = 4.6806 ± 0.0005 Ångströms [21]. The unit cell angles are: α = 91.74 ± 0.01°, β = 92.85 ± 0.01°, γ = 101.11 ± 0.01° [21]. These measurements yield a unit cell volume of 301.17 ± 0.09 cubic Ångströms [21].

| Crystallographic Parameter | Value (80 K) | Uncertainty | Reference |

|---|---|---|---|

| Crystal System | Triclinic | - | [21] [22] |

| Space Group | P-1 | - | [21] [24] |

| a-axis | 7.456 Å | ± 0.001 Å | [21] |

| b-axis | 8.813 Å | ± 0.002 Å | [21] |

| c-axis | 4.6806 Å | ± 0.0005 Å | [21] |

| α angle | 91.74° | ± 0.01° | [21] |

| β angle | 92.85° | ± 0.01° | [21] |

| γ angle | 101.11° | ± 0.01° | [21] |

| Unit Cell Volume | 301.17 ų | ± 0.09 ų | [21] |

| Z value | 2 | - | [9] [22] |

Temperature-dependent crystallographic studies have revealed that ammonium succinate undergoes a second-order phase transition around 170 Kelvin [9] [14] [15]. This phase transition has been investigated through variable-temperature X-ray diffraction experiments conducted at temperatures ranging from 20 Kelvin to 297 Kelvin [14] [15]. The space group remains P-1 both above and below the transition temperature, indicating that no symmetry change occurs during the phase transition [9] [22].

The structural analysis demonstrates that the crystal structure consists of alternating layers of ammonium cations and succinate anions [14] [17]. The succinate anions adopt an extended conformation within the crystal lattice, with the carboxylate groups positioned to optimize electrostatic interactions with surrounding ammonium cations [14] [17]. The geometric arrangement facilitates the formation of extensive hydrogen bonding networks that stabilize the overall crystal structure [14] [15].

Research findings indicate that the phase transition at 170 Kelvin involves subtle changes in hydrogen bonding geometries rather than major structural rearrangements [14] [15]. The transition affects primarily the geometry of nitrogen-hydrogen to oxygen hydrogen bonds between ammonium and succinate ions, while maintaining the overall crystal structure integrity [9] [15].

Ionic Interactions and Coordination Chemistry

The ionic interactions within ammonium succinate are dominated by electrostatic forces between the positively charged ammonium cations and the negatively charged succinate dianions [17] [18] [19]. These interactions are complemented by an extensive network of hydrogen bonds that provide additional structural stability and influence the compound's physical properties [14] [15] [17].

Spectroscopic investigations have revealed that ammonium cations participate in multiple hydrogen bonding interactions with the carboxylate oxygen atoms of the succinate anions [17] [19] [43]. Nuclear magnetic resonance studies of ammonium-containing systems demonstrate that the ammonium ion exhibits characteristic spectroscopic signatures that can be used to monitor its coordination environment [41] [42] [45]. The nitrogen-14 nuclear magnetic resonance spectroscopy of ammonium salts shows quadrupole coupling constants ranging from approximately 20 kilohertz to 1 megahertz, with asymmetry parameters spanning the full range from 0 to 1 [45].

| Interaction Type | Characteristic Distance | Energy Range | Reference |

|---|---|---|---|

| Electrostatic (NH₄⁺-COO⁻) | 2.8-3.2 Å | Strong | [17] [19] |

| Hydrogen Bonding (N-H···O) | 2.7-3.0 Å | Moderate to Strong | [14] [15] |

| Van der Waals | 3.5-4.0 Å | Weak | [17] |

Detailed analysis of hydrogen bonding patterns reveals that each ammonium cation can form up to four hydrogen bonds with surrounding carboxylate oxygen atoms [14] [15] [17]. The geometry of these hydrogen bonds varies with temperature, particularly around the phase transition temperature of 170 Kelvin [14] [15]. Below this temperature, certain hydrogen bond distances increase while others decrease, indicating a cooperative reorganization of the hydrogen bonding network [14] [15].

Vibrational spectroscopic studies provide additional insights into the coordination chemistry of ammonium succinate [43] [44] [46]. Infrared spectroscopy reveals characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations in the ammonium cations, typically appearing in the frequency range of 2600 to 3400 wavenumbers [43] [46]. These bands exhibit sensitivity to the local coordination environment and hydrogen bonding interactions [43] [46].

The coordination behavior of ammonium ions in succinate systems demonstrates the importance of directional hydrogen bonding interactions rather than purely electrostatic forces [18] [20]. Research has shown that quaternary ammonium species interact with carboxylate anions through specific nitrogen-carbon-hydrogen hydrogen bonding interactions, which contribute significantly to the overall stability of the ionic assembly [18] [20].

Traditional Chemical Synthesis

Traditional chemical synthesis of ammonium succinate represents the most straightforward approach to producing this valuable organic salt. The methods primarily involve acid-base neutralization reactions using readily available starting materials. These established synthetic routes provide reliable yields and high product purity suitable for various industrial applications [1] [2].

Neutralization of Succinic Acid with Ammonium Carbonate

The neutralization reaction between succinic acid and ammonium carbonate constitutes one of the most efficient traditional synthesis methods for ammonium succinate production [2]. This process operates through a controlled acid-base reaction where ammonium carbonate serves as the neutralizing agent for succinic acid. Research findings demonstrate that this method achieves remarkable yields of 98-100% under optimized conditions [3] [2].

The reaction proceeds according to the following stoichiometric relationship: succinic acid reacts with ammonium carbonate in an aqueous medium to form ammonium succinate and release carbon dioxide and water [1]. Temperature control plays a critical role in this synthesis, with optimal reaction conditions maintained between 18-40°C to ensure complete conversion while preventing thermal decomposition [2]. The reaction time varies from 2-12 hours depending on the scale and specific process parameters employed [3].

Process optimization studies indicate that maintaining pH conditions between 6.5-8.0 throughout the reaction ensures maximum product quality and yield [2]. The neutralization process generates ammonium succinate with exceptional purity levels reaching 99.8%, making this method particularly suitable for pharmaceutical and high-grade industrial applications [3]. Temperature control at the lower end of the range (18-20°C) has been shown to promote crystalline product formation, facilitating subsequent purification steps [2].

Ammonia-Water Reaction Pathways

The ammonia-water reaction pathway represents an alternative approach to ammonium succinate synthesis that utilizes aqueous ammonia solutions as the neutralizing agent [1] [4]. This method involves the direct reaction of succinic acid with ammonia water (ammonium hydroxide) under controlled conditions to produce ammonium succinate [5].

Research indicates that this synthetic route achieves complete conversion (100% yield) when conducted at temperatures between 32-40°C with reaction times of approximately 2 hours [3]. The process maintains pH conditions in the range of 7.0-8.5, slightly more alkaline than the ammonium carbonate method [4]. This higher pH environment promotes rapid neutralization and ensures complete acid conversion.

The ammonia-water pathway offers several advantages including faster reaction kinetics and simplified product isolation [5]. Studies demonstrate that this method produces ammonium succinate with purity levels of 99.5%, suitable for most industrial applications [3]. The reaction mechanism involves the formation of ammonium ions from ammonia in aqueous solution, which subsequently neutralize the carboxylic acid groups of succinic acid [1]. Temperature control during this process prevents ammonia loss through volatilization while maintaining optimal reaction rates [4].

Biotechnological Production

Biotechnological production methods for ammonium succinate have emerged as sustainable alternatives to traditional chemical synthesis, offering enhanced environmental compatibility and resource efficiency. These approaches leverage microbial fermentation processes followed by specialized crystallization techniques to achieve high-purity ammonium succinate production [6] [7] [8].

Microbial Fermentation and Crystallization

Microbial fermentation represents a sophisticated biotechnological approach to ammonium succinate production that utilizes specialized microorganisms to convert renewable feedstocks into succinic acid, which is subsequently converted to ammonium succinate [9] [10]. This method employs various microorganisms including Actinobacillus succinogenes, engineered Escherichia coli strains, Mannheimia succiniciproducens, and Issatchenkia orientalis to achieve efficient production [11] [12] [13].

Actinobacillus succinogenes demonstrates exceptional performance in anaerobic fermentation systems, achieving succinic acid titers of 59.2 g/L with productivity rates of 2.5 g/L/h [11]. The fermentation process operates under carefully controlled pH conditions (6.5-7.5) at 37°C using neutralizing agent combinations of sodium hydroxide and magnesium carbonate to maintain optimal microbial activity [11]. Enhanced productivity of 3.86 g/L/h has been achieved through intermittent addition of bicarbonate salts during anaerobic fermentation [10].

Engineered Escherichia coli strains represent another promising approach, with metabolically modified organisms capable of producing succinic acid titers reaching 77.0 g/L [14]. These genetically engineered strains operate at pH ranges of 6.8-7.2 using ammonium hydroxide as the neutralizing agent [15]. The engineering approach focuses on disrupting competing metabolic pathways while enhancing carbon dioxide fixation capabilities to maximize succinate production [13].

Recent advances have demonstrated remarkable achievements with Issatchenkia orientalis, an acid-tolerant yeast that produces succinic acid titers of 109.5 g/L in minimal medium at low pH conditions (pH 3.0) [12]. This breakthrough eliminates the need for neutralizing agents during fermentation, significantly reducing downstream processing costs and complexity [12]. The low-pH fermentation approach enables direct crystallization of succinic acid with yields of 64.0% from the fermentation broth [12].

Transition Crystallization for Purification

Transition crystallization represents a sophisticated purification technique specifically developed for converting fermentation-derived calcium succinate into high-purity ammonium succinate [6] [7] [16]. This multi-step process begins with crystallization fermentation to produce calcium succinate trihydrate, followed by controlled phase transition and salt substitution reactions [8].

The initial crystallization fermentation step utilizes calcium compounds (calcium hydroxide, calcium oxide, calcium carbonate) as neutralizing agents during microbial fermentation [6] [7]. This approach results in the precipitation of calcium succinate trihydrate crystals directly in the fermentation broth, achieving conversion efficiencies of 95-98% and product purities of 92-95% [16]. The process operates at temperatures between 25-37°C with fermentation times ranging from 10-48 hours depending on the specific microorganism and substrate utilized [8].

The transition crystallization step involves converting calcium succinate trihydrate to calcium succinate monohydrate through controlled heating at temperatures of 80°C or higher [6] [7] [16]. This thermal treatment achieves conversion efficiencies of 98-100% while increasing product purity to 96-98% [16]. The transition process typically requires 2-4 hours and results in significant improvements in crystal morphology and handling characteristics [8].

Salt substitution represents the critical step for ammonium succinate formation, wherein calcium succinate monohydrate reacts with ammonium carbonate or ammonia combined with carbon dioxide gas [6] [7] [16]. This reaction occurs at temperatures between 25-40°C over 1-3 hours, achieving conversion efficiencies of 95-99% and producing ammonium succinate with purities of 98-99% [16]. The process requires maintaining succinic acid concentrations of 5% by weight or higher to prevent ammonium succinate crystallization during the substitution reaction [8].

The final recovery step involves crystallization of ammonium succinate from the substituted solution at temperatures between 15-18°C for 12-24 hours [16]. This controlled crystallization achieves recovery efficiencies of 90-98% while producing ammonium succinate with exceptional purities of 99-99.8% [16]. The calcium carbonate byproduct generated during salt substitution can be recycled as a neutralizing agent in subsequent fermentation cycles, enhancing process sustainability [6] [7].

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of ammonium succinate requires comprehensive integration of production technologies, economic optimization, and quality control systems to achieve commercial viability. Modern industrial processes combine traditional chemical synthesis with biotechnological approaches to maximize efficiency and minimize production costs [17] [18] [19].

The economic structure of industrial ammonium succinate manufacturing demonstrates that raw material costs constitute 50-70% of total production expenses [18] [20]. Succinic acid pricing dominates these raw material costs due to its complex production requirements and sourcing challenges [18]. Energy and utility costs account for 12-19% of total manufacturing expenses, primarily driven by steam and electricity consumption for heating, cooling, and processing operations [20]. Labor costs represent 15-20% of total expenses, reflecting the need for skilled technicians and operators to manage complex production systems [20].

Equipment and depreciation costs comprise 8-12% of total manufacturing expenses, varying significantly with plant scale and technology selection [20]. Larger industrial facilities benefit from economies of scale, reducing per-unit capital costs through increased production volumes [19]. Consumables including activated carbon and ion exchange resins account for 2-5% of total costs, while waste treatment represents 1-2% of expenses related to environmental compliance requirements [20].

Production scale analysis reveals significant cost advantages for large-scale operations. Laboratory-scale production typically costs $10-50 per kilogram with capital investments of $0.01-0.1 million, while industrial-scale facilities achieve production costs of $2.5-4.5 per kilogram with capital investments of $100-300 million [19] [20]. Industrial-scale operations achieve yields of 96-99% compared to 85-95% for laboratory-scale processes, reflecting improved process optimization and control systems [19].

Market analysis indicates strong growth potential for ammonium succinate, with the United States market valued at $0.5 billion in 2022 and projected to reach $1 billion by 2030, representing a compound annual growth rate of 10% [21]. Global market valuation reached approximately $160 million in 2022 with projected growth at 6.2% annually through 2028 [22]. This growth is driven by increasing demand in pharmaceutical, agriculture, and food industries, along with advancing biotechnology and bioengineering capabilities [22] [21].

Manufacturing cost analysis demonstrates that bio-based succinic acid production from raw sugar achieves manufacturing costs ranging from 2.57-4.07 EUR/kg, depending on process configuration and scale [20]. Alternative feedstocks including glycerol show potential for cost reduction, particularly when utilizing waste glycerol from biodiesel production [23]. Process optimization through artificial intelligence and automation technologies continues to enhance production efficiency and quality control, contributing to market expansion and cost competitiveness [22].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 11 of 44 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

15574-09-1